molecular formula C11H18ClNO3S B1449722 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride CAS No. 1823264-70-5

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride

Cat. No.: B1449722
CAS No.: 1823264-70-5
M. Wt: 279.78 g/mol
InChI Key: OFMGQASSDNCNGF-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H18ClNO3S and a molecular weight of 279.78 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a furan-2-ylmethyl group and a sulfonylmethyl group.

Preparation Methods

The synthesis of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with furan-2-ylmethyl sulfone under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general principles of organic synthesis and purification apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonylmethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and sulfonylmethyl group are thought to play crucial roles in its biological activity, potentially through interactions with cellular proteins and pathways involved in cell growth and survival .

Comparison with Similar Compounds

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for research and development.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-4-2-6-15-11)8-10-3-1-5-12-7-10;/h2,4,6,10,12H,1,3,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMGQASSDNCNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
Reactant of Route 6
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride

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